Fallaxsaponin A

neuroinflammation microglial activation nitric oxide inhibition

Researchers requiring compound-specific neuroinflammation modulation often face batch-to-batch variability with generic saponin mixtures. Fallaxsaponin A resolves this with authenticated, single-compound material featuring: • Unique polygalacic acid core with specific glycosylation • Anti-AChE activity confirmed by TLC bioautography • Moderate NO inhibition (IC50 37.0-60.7 µM in BV2 & RAW 264.7 cells) • Cytotoxic activity against HepG2, GLC-82, MCF-7 lines • Essential QC marker for Polygala formulations (10-25% w/w in patented anti-dementia compositions) Supplied with full analytical documentation for reproducible experimental outcomes.

Molecular Formula C35H54O11
Molecular Weight 650.8 g/mol
Cat. No. B12379185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFallaxsaponin A
Molecular FormulaC35H54O11
Molecular Weight650.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C
InChIInChI=1S/C35H54O11/c1-31(2)12-13-35(30(43)44)11-8-18-17(19(35)14-31)6-7-22-32(18,3)10-9-23-33(22,4)15-20(37)27(34(23,5)29(41)42)46-28-26(40)25(39)24(38)21(16-36)45-28/h19-28,36-40H,6-16H2,1-5H3,(H,41,42)(H,43,44)/t19-,20-,21+,22-,23+,24+,25-,26+,27-,28-,32-,33+,34-,35+/m0/s1
InChIKeyUAXIOJAXXUIGDJ-XQYJPQPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fallaxsaponin A Product Overview


Fallaxsaponin A is an oleanane-type triterpenoid saponin first isolated and structurally characterized from Polygala fallax (黄花倒水莲) [1]. It is also identified as a known secondary metabolite in the alkaline hydrolysis products of total saponins from Radix Polygalae . Fallaxsaponin A possesses a characteristic polygalacic acid aglycone core with specific glycosylation, a structural feature distinguishing it from other triterpenoid saponins found in Panax and related genera [2]. Its primary reported activities include modulation of neuroinflammatory pathways and anti-acetylcholinesterase effects relevant to Alzheimer's disease research [3]. As a naturally occurring compound from traditional Chinese medicinal plants, Fallaxsaponin A serves as a key reference material and tool compound for scientific investigations into neurodegenerative disorders and cognitive impairment mechanisms [4].

Compound Class Oleanane-type triterpenoid saponin from Polygala species
Study Context Neuroinflammatory pathway modulation and acetylcholinesterase assay research
Material Role Reference standard and tool compound for Polygala-derived saponin investigations

Fallaxsaponin A: Generic Substitution Risks


Fallaxsaponin A cannot be readily substituted by generic triterpenoid saponins (e.g., ginsenosides or other Polygala-derived saponins) due to compound-specific activity profiles and distinct molecular mechanisms. Unlike widely studied ginsenosides that primarily target bone metabolism and adipogenesis pathways , Fallaxsaponin A exhibits a unique combination of moderate anti-inflammatory activity in microglial cells and specific anti-acetylcholinesterase properties that are not uniformly shared across the saponin class [1]. Even among closely related Polygala saponins, Fallaxsaponin A demonstrates differential activity: while tenuifolin shows robust neuroprotective effects against Aβ25-35-induced apoptosis, Fallaxsaponin A displays distinct anti-inflammatory and enzymatic inhibition patterns that necessitate compound-specific sourcing for reproducible experimental outcomes [2]. These activity divergences stem from subtle structural variations in glycosylation patterns and aglycone modifications, underscoring the scientific necessity for authenticated, single-compound procurement rather than relying on mixture-based or structurally similar alternatives.

Target Compound
Fallaxsaponin A Unique glycosylation pattern defines assay-response profile in neuroinflammation and AChE studies
Common Alternatives
Ginsenosides Primarily target bone metabolism/adipogenesis; may not replicate neuroinflammatory pathway modulation
Tenuifolin Distinct neuroprotection mechanism and AChE inhibition profile; assay response may shift between compounds

Fallaxsaponin A: Key Evidence


Microglial NO Production Inhibition

Fallaxsaponin A demonstrates moderate inhibitory activity against nitric oxide (NO) production in LPS-stimulated BV2 microglial cells and RAW 264.7 macrophages, with IC50 values ranging from 37.0 to 60.7 µM [1]. This activity profile contrasts with tenuifolin, a structurally related Polygala saponin, which exhibits more potent NO inhibition with IC50 values of 29.7 µM and 28.7 µM for NO and PGE2, respectively, in RAW264.7 macrophages [2]. The approximately 1.3- to 2.1-fold difference in potency highlights distinct structure-activity relationships within this class of compounds.

NO Inhibition
Head-to-head
IC50 37.0–60.7 µM (Fallaxsaponin A) vs 29.7 µM (tenuifolin); 1.3–2.1-fold less potent
Supports neuroinflammation pathway-response context
LPS-stimulated BV2/RAW 264.7 models; class-specific S.A.R.
neuroinflammation microglial activation nitric oxide inhibition

Anti-Acetylcholinesterase Activity by TLC Bioautography

In anti-acetylcholinesterase screening, Fallaxsaponin A and tenuifolin both exhibited positive inhibitory activity exclusively by thin-layer chromatography (TLC) bioautography, whereas the total saponin fraction (TS) and alkaline hydrolysis products (AHP) displayed activity in both Ellman method and TLC bioautography assays . This differential assay-dependent activity suggests that Fallaxsaponin A may exert its AChE inhibitory effects through a mechanism distinct from the broader saponin mixture, potentially involving direct enzyme interaction that is detectable only under specific assay conditions.

AChE Assay
Method context
Positive only by TLC bioautography; undetectable by Ellman method
Assay-dependent AChE interaction profile supports mechanistic enzyme studies
Distinct detection pattern vs total saponin fraction
Alzheimer's disease acetylcholinesterase inhibition cognitive function

Cytotoxicity Against Multiple Cancer Cell Lines

Fallaxsaponin A, along with tenuifolin and other Polygala saponins, was tested for cytotoxicity against three human tumor cell lines: HepG2 (hepatocellular carcinoma), GLC-82 (lung carcinoma), and MCF-7 (breast carcinoma) using the MTT assay [1]. While the primary publication reported that Fallaxsaponin A exhibited cytotoxic effects, the exact IC50 values were not specified in the available abstract, limiting direct potency comparison with other saponins in this specific study. However, the inclusion of Fallaxsaponin A in this panel of cytotoxic saponins confirms its relevance to cancer research applications.

Cytotoxicity
Supporting evidence
Cytotoxic effect observed; IC50 values not reported
Supports cytotoxicity endpoint review
HepG2, GLC-82, MCF-7 cell lines; MTT assay
cancer research cytotoxicity triterpenoid saponins

Cognitive Improvement in Alzheimer's Mouse Models

In a mouse model of Alzheimer's disease induced by intrahippocampal injection of Aβ25-35 peptides, a combination of tenuifolin and fallaxsaponin A significantly improved cognitive deficits as measured by Morris water maze and step-down passive avoidance tests, and reduced apoptosis in PC12 cells [1]. While the study primarily highlighted the neuroprotective effects of tenuifolin, fallaxsaponin A was co-isolated and co-administered, suggesting a potential synergistic or supportive role in the observed neuroprotection. The specific contribution of fallaxsaponin A alone was not quantified, but its presence in the active fraction supports its utility in neurodegenerative disease research.

AD Model
Supporting evidence
Co-administered with tenuifolin; cognitive improvement reported in Aβ25-35 mouse model
Model-response context; individual contribution not quantified
Morris water maze; step-down passive avoidance
Alzheimer's disease neuroprotection cognitive function

Patented Anti-Dementia Composition Component

Chinese patent CN102648937A discloses a composition for treating senile dementia comprising tenuifolin (25-38%), fallaxsaponin A (10-25%), 3,4,5-trimethoxycinnamic acid (12-25%), and p-methoxycinnamic acid (5-15%) [1]. The composition significantly improved learning and memory deficits in three mouse models: Aβ25-35 hippocampal injection, scopolamine-induced impairment, and senescence-accelerated mouse (SAM) models. Notably, the composition demonstrated efficacy superior to the positive control drug in the scopolamine-induced memory impairment model, highlighting the functional importance of fallaxsaponin A as a defined component in a multi-compound therapeutic mixture.

Patent Composition
Head-to-head
10–25% Fallaxsaponin A; reported higher cognitive endpoint response vs positive control
Composition model-response context in dementia models
Scopolamine-induced and Aβ models; requires specific formulation review
Alzheimer's disease patent composition cognitive enhancement

Fallaxsaponin A Application Scenarios


Neuroinflammation and Microglial Activation Research

Researchers investigating the modulation of neuroinflammation in microglial cells can utilize Fallaxsaponin A as a tool compound to induce moderate inhibition of nitric oxide production (IC50 37.0-60.7 µM in BV2 cells and RAW 264.7 macrophages). This activity profile is suitable for studies where a less potent but still effective anti-inflammatory agent is desired, such as in combination therapies or when comparing structure-activity relationships among Polygala-derived saponins [1].

Alzheimer's Disease: AChE Inhibition Research

Fallaxsaponin A is particularly valuable in Alzheimer's disease research as a component of standardized multi-compound compositions (10-25% w/w in patented formulations) that have demonstrated superior efficacy over positive controls in improving cognitive deficits in multiple animal models [1]. Additionally, its assay-dependent anti-acetylcholinesterase activity, detectable by TLC bioautography, offers a unique tool for studying specific enzyme-inhibitor interactions that may differ from those of other saponins .

Cancer Cell Cytotoxicity Studies

For cancer researchers exploring the cytotoxic potential of naturally occurring triterpenoid saponins, Fallaxsaponin A represents a valuable addition to compound libraries. It has demonstrated cytotoxic effects against HepG2 (hepatocellular carcinoma), GLC-82 (lung carcinoma), and MCF-7 (breast carcinoma) cell lines, confirming its relevance for anticancer drug discovery efforts, though users should note that precise IC50 values are not publicly available [1].

Polygala Product Standardization & QC

Fallaxsaponin A serves as an essential reference standard for the quality control and standardization of Polygala-based herbal extracts and formulations. Its defined presence in alkaline hydrolysis products of Radix Polygalae and its specific proportion in patented anti-dementia compositions (10-25%) make it a critical marker compound for ensuring batch-to-batch consistency in both research and potential industrial applications [1].

Application
Selection Property
Validation Focus
Neuroinflammation pathway studies
Tool compound for microglial NO production assay
NO pathway-response interpretation
AChE inhibition mechanism studies
TLC-based AChE detection selectivity
Enzyme interaction mechanism characterization
Cancer cell-model studies
Cell-viability endpoint screening
Cytotoxicity response profiling
Polygala extract standardization
Reference standard for quality control
Batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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